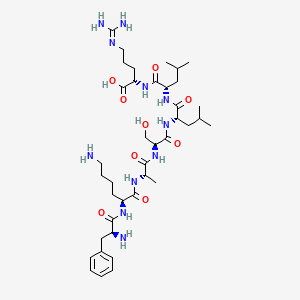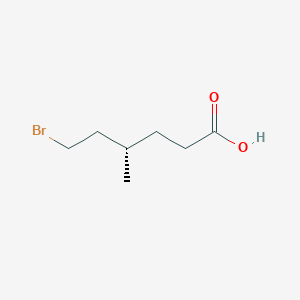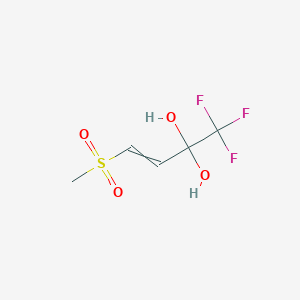![molecular formula C18H14F3N3O B12588266 N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 648420-79-5](/img/structure/B12588266.png)
N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of quinoline derivatives with aryl isocyanates. One common method involves the reaction of N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine with substituted isocyanates in tetrahydrofuran (THF) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the quinoline ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
科学研究应用
N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound’s urea moiety can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
相似化合物的比较
Similar Compounds
N-(quinolin-4-yl)ethanediamine phenyl urea derivatives: These compounds share structural similarities and have shown promising biological activities.
Quinoline derivatives: Compounds such as chloroquine and hydroxychloroquine are well-known for their antimalarial properties and share the quinoline scaffold.
Uniqueness
N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features enhance the compound’s potential as a therapeutic agent and make it a valuable tool in scientific research.
属性
CAS 编号 |
648420-79-5 |
|---|---|
分子式 |
C18H14F3N3O |
分子量 |
345.3 g/mol |
IUPAC 名称 |
1-quinolin-3-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)14-7-5-12(6-8-14)10-23-17(25)24-15-9-13-3-1-2-4-16(13)22-11-15/h1-9,11H,10H2,(H2,23,24,25) |
InChI 键 |
JVHZEEANRNMGHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
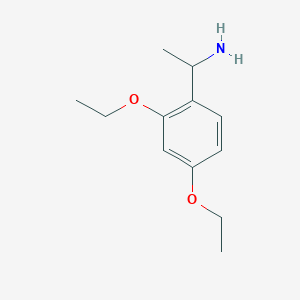
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
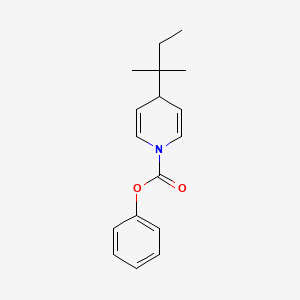


![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
